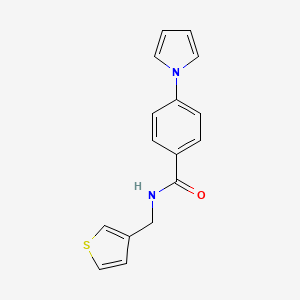

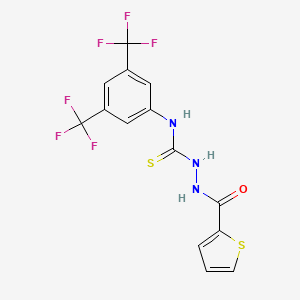

![molecular formula C23H23NO5 B3009344 (2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid CAS No. 2580104-39-6](/img/structure/B3009344.png)

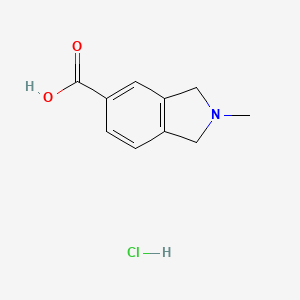

(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a derivative of pyrano[2,3-c]pyrrole, which is a bicyclic compound containing a pyran ring fused with a pyrrole ring. The compound also contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amine functionality.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrano[2,3-c]pyrrole core, followed by the introduction of the Fmoc group. The exact synthetic route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name and includes a pyrano[2,3-c]pyrrole core with a Fmoc group attached. The stereochemistry is indicated by the (2S,4As,7aR) prefix.Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the Fmoc group and the pyrano[2,3-c]pyrrole core. The Fmoc group could potentially be removed under acidic or basic conditions, revealing a free amine group.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the Fmoc group could increase the compound’s hydrophobicity.科学的研究の応用

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the chemical structure of interest, is used extensively to protect hydroxy-groups in organic synthesis. It offers compatibility with a variety of acid- and base-labile protecting groups. This flexibility allows for the selective removal of the Fmoc group under mild conditions while preserving other sensitive functionalities within the molecule, demonstrating its utility in the synthesis of complex organic molecules, such as oligonucleotides (Gioeli & Chattopadhyaya, 1982).

Synthesis of Heterocyclic Compounds

The structure is foundational in the development of new synthetic approaches to heterocyclic compounds. For instance, research into pyrano[2,3-c]pyrrole derivatives explores the chemical reactivity and potential applications of these compounds in various fields, including pharmaceuticals and materials science. These studies contribute to our understanding of heterocyclic chemistry and the potential for creating novel compounds with unique properties (Vydzhak & Panchishin, 2008).

Facilitating Solid-Phase Synthesis

The molecule also plays a crucial role in solid-phase synthesis strategies, particularly in the facile synthesis of N-substituted hydroxamic acids. These acids are significant due to their biological activity, including roles as enzyme inhibitors and potential therapeutic agents. The efficient synthesis of structurally diverse N-substituted hydroxamic acids underscores the versatility and utility of the compound in advancing synthetic methodologies (Mellor & Chan, 1997).

Contributions to Macromolecular Chemistry

Further, the compound's structural framework is instrumental in the synthesis of new aromatic polyamides with unique properties, such as enhanced solubility and thermal stability. These materials are of interest for their potential applications in high-performance polymers and advanced materials, showcasing the role of the compound in facilitating the development of new macromolecular structures (Hsiao, Yang, & Lin, 1999).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.

将来の方向性

Future research could involve exploring the synthesis of this compound, studying its reactivity, and investigating its potential applications, particularly if it’s intended for use in biological systems.

Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.

特性

IUPAC Name |

(2S,4aS,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c25-22(26)20-10-9-14-11-24(12-21(14)29-20)23(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,25,26)/t14-,20-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMGCXSTELCIEI-WVFSVQOHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC2C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@@H]2[C@@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

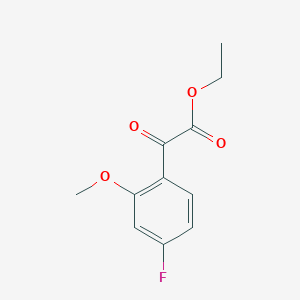

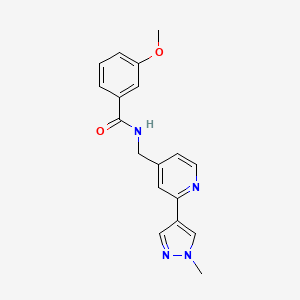

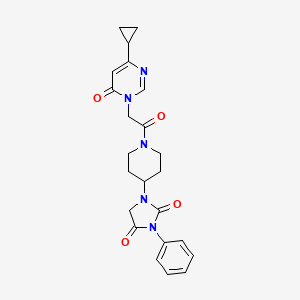

![ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B3009267.png)

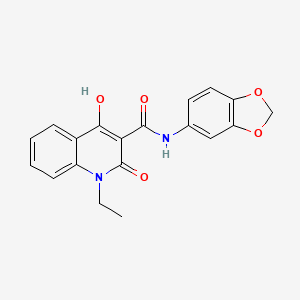

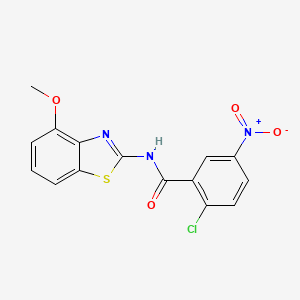

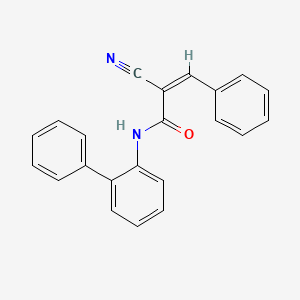

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)

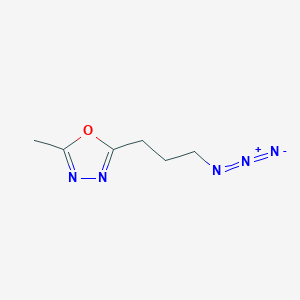

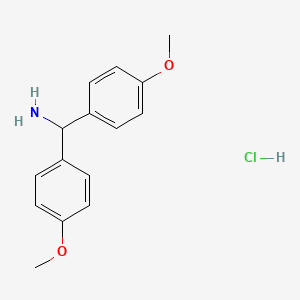

![2,4-dichloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}quinoline-3-carboxamide](/img/structure/B3009282.png)